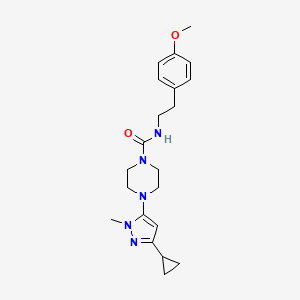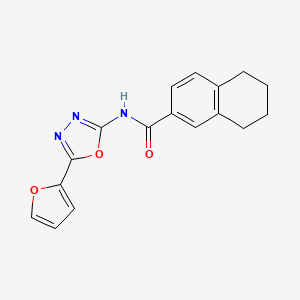![molecular formula C12H19NO2 B2513088 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one CAS No. 2361641-50-9](/img/structure/B2513088.png)
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one, also known as Tandospirone, is a synthetic compound that belongs to the class of azapirones. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one also acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been shown to decrease anxiety-like behavior in animal models and reduce symptoms of anxiety and depression in clinical trials. It has also been shown to improve cognitive function and memory in animal models and clinical trials. 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been shown to have minimal side effects and a low risk of addiction or dependence.
Vorteile Und Einschränkungen Für Laborexperimente
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its pharmacological effects. It also has minimal side effects and a low risk of addiction or dependence. However, 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has limitations in terms of its selectivity for the 5-HT1A receptor and its potential interactions with other drugs.
Zukünftige Richtungen
There are several future directions for research on 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one. One direction is to investigate its potential use in treating other neurological and psychiatric disorders such as Parkinson's disease and addiction. Another direction is to investigate its potential interactions with other drugs and its selectivity for the 5-HT1A receptor. Additionally, further research is needed to understand the biochemical and physiological effects of 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one in different animal models and clinical populations.
Synthesemethoden
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one can be synthesized by a multi-step process starting from 2-aminopyridine. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate to form ethyl 2-pyridylacetate. The second step involves the reaction of ethyl 2-pyridylacetate with hydrazine hydrate to form ethyl 2-pyridylhydrazinecarboxylate. The third step involves the reaction of ethyl 2-pyridylhydrazinecarboxylate with 2-bromo-1-phenyl-1-propene to form 1-(2-pyridyl)-3-phenylprop-2-en-1-one. Finally, the fourth step involves the reaction of 1-(2-pyridyl)-3-phenylprop-2-en-1-one with sodium borohydride to form 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been extensively studied for its potential use in treating various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical trials.
Eigenschaften
IUPAC Name |
1-(9-hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(15)13-8-10(14)7-12(9-13)5-3-4-6-12/h2,10,14H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPINRWWZYKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(CC2(C1)CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2513005.png)

![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)
![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2513019.png)
![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)
![Ethyl 1-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2513023.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513025.png)
![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)
